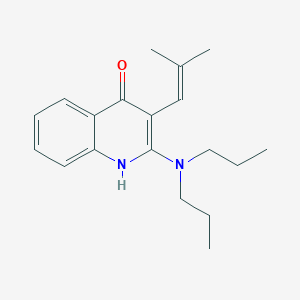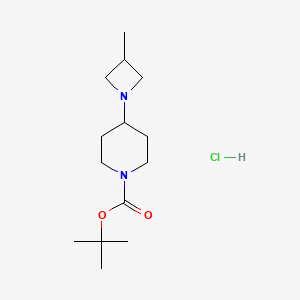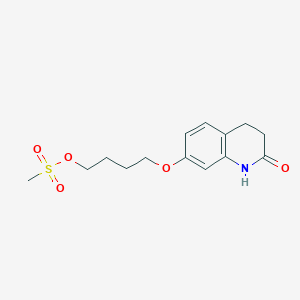![molecular formula C13H9ClO4S B11835127 4'-(Chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B11835127.png)
4'-(Chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(Chlorosulfonyl)-[1,1’-biphenyl]-3-carboxylic acid is a chemical compound with the molecular formula C13H9ClO4S. It is known for its applications in various fields, including organic synthesis and industrial chemistry. This compound is characterized by the presence of a chlorosulfonyl group and a carboxylic acid group attached to a biphenyl structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Chlorosulfonyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves the chlorosulfonation of biphenyl derivatives. One common method includes the reaction of biphenyl with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of 4’-(Chlorosulfonyl)-[1,1’-biphenyl]-3-carboxylic acid may involve continuous flow processes where biphenyl is reacted with chlorosulfonic acid in a reactor. The reaction mixture is then purified through distillation or crystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4’-(Chlorosulfonyl)-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acid and carboxylic acid derivatives.
Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.
Major Products
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Sulfonic Acid Derivatives: Resulting from hydrolysis.
Sulfonyl Derivatives: Produced via reduction reactions.
Applications De Recherche Scientifique
4’-(Chlorosulfonyl)-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Industrial Chemistry: Acts as a reagent in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4’-(Chlorosulfonyl)-[1,1’-biphenyl]-3-carboxylic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chlorosulfonyl)benzoic acid: Similar in structure but lacks the biphenyl moiety.
Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group but differs in its functional groups and reactivity.
4,4’-Biphenyldisulfonyl chloride: Contains two chlorosulfonyl groups attached to a biphenyl structure.
Uniqueness
4’-(Chlorosulfonyl)-[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of both a chlorosulfonyl group and a carboxylic acid group on a biphenyl scaffold. This combination of functional groups provides versatility in chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C13H9ClO4S |
|---|---|
Poids moléculaire |
296.73 g/mol |
Nom IUPAC |
3-(4-chlorosulfonylphenyl)benzoic acid |
InChI |
InChI=1S/C13H9ClO4S/c14-19(17,18)12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,(H,15,16) |
Clé InChI |
SPKKGTHEJMJWEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-bromopropyl)-4-(1-ethoxyethoxy)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11835056.png)


![8-[Methoxy(phenyl)methyl]-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B11835071.png)
![2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-methyl-4-nitropyridine 1-oxide](/img/structure/B11835082.png)
![3,3',4,4'-Tetrahydro[2,2'-binaphthalene]-2,2'(1H,1'H)-diol](/img/structure/B11835083.png)


![1-[8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl]ethan-1-one](/img/structure/B11835102.png)

![3-Phenyl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11835105.png)

![6-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)tetrazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B11835123.png)

